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Bentonite: ACTIVE
Bentonite is a rock formed of highly colloidal and plastic clays composed mainly of montmorillonite, a clay mineral of the smectite group, and is produced by in situ devitrification of volcanic ash. In addition to montmorillonite, bentonite may contain feldspar, cristobalite, and crystalline quartz. The special properties of bentonite are an ability to form thixotrophic gels with water, an ability to absorb large quantities of water, and a high cation exchange capacity. The properties of bentonite are derived from the crystal structure of the smectite group, which is an octahedral alumina sheet between two tetrahedral silica sheets. Variations in interstitial water and exchangeable cations in the interlayer space affect the properties of bentonite and thus the commercial uses of the different types of bentonite. By extension, the term bentonite is applied commercially to any clay with similar properties. Fuller's earth is often a bentonite.
Bentonites in which sodium montmorillonites are the major mineral constituent commonly have a high swelling capacity. The largest and highest quality sodium bentonite deposits in the world are located in South Dakota, Wyoming, and Montana. These clays are commonly called Western or Wyoming bentonites.
Bentonites in which calcium montmorillonites are the major mineral constituent commonly have a low swelling capacity. These clays are generally referred to as Southern or subbentonites. Large deposits of these calcium bentonites occur in Texas and Mississippi.
Smectite is the name for a group of sodium, calcium, magnesium, iron, lithium aluminum silicates, which include the individual minerals sodium montmorillonite, calcium montmorillonite, nontronite, saponite, and hectorite. The rock in which these smectite minerals are usually dominant is bentonite. The name bentonite was first suggested in 1898 ... and is the term commonly used to describe the industrial mineral. The term bentonite was defined /and/ ... restricted it to a clay material altered from a glassy igneous material, usually a tuff or volcanic ash. /It has been/ suggested that bentonite /is/ any clay composed dominantly of a smectite clay mineral and whose physical properties are dictated by this clay mineral. ...There are many clays designated as bentonite that did not originate by the alteration of volcanic ash or tuff. Therefore, the term bentonite usually does not include the mode of origin.
For more General Manufacturing Information (Complete) data for BENTONITE (17 total), please visit the HSDB record page.
The term montmorillonite ... is used both for a group of related clay minerals and for a specific member of that group. For the former use, smectite is more appropriate (a group of clay minerals that includes montmorillonite, saponite, sauconite, beidellite, nontronite, etc.)
Members of the smectite group include the dioctahedral minerals montmorillonite, beidellite, and nontronite, and the trioctahedral minerals hectorite (Li-rich), saponite (Mg-rich), and sauconite (Zn-rich). The basic structural unit is a layer consisting of two inward-pointing tetrahedral sheets with a central alumina octahedral sheet. The layers are continuous in the a and b directions, but the bonds between layers are weak and have excellent cleavage, allowing water and other molecules to enter between the layers causing expansion in the c direction.
Plate-like montmorillonite is the most common nanoclay used in materials applications. Montmorillonite consists of ~ 1 nm thick aluminosilicate layers surface-substituted with metal cations and stacked in ~ 10 um-sized multilayer stacks. Depending on surface modification of the clay layers, montmorillonite can be dispersed in a polymer matrix to form polymer-clay nanocomposite. Within the nanocomposite individual nm-thick clay layers become fully separated to form plate-like nanoparticles with very high (nm x um) aspect ratio.
A clay forming the principal constituent of bentonite and fuller's earth.
For more General Manufacturing Information (Complete) data for Montmorillonite (11 total), please visit the HSDB record page.
Numerous studies have established that aflatoxin is a potent developmental toxin in animals. Previous research has demonstrated that a phyllosilicate clay, hydrated sodium calcium aluminosilicate (HSCAS or Novasil), tightly binds and immobilizes aflatoxins in the gastrointestinal tract of animals and markedly reduces the bioavailability and toxicity of aflatoxin. Our objective in this study was to utilize the pregnant rat as an in vivo model to compare the potential of hydrated sodium calcium aluminosilicate and bentonite to prevent the developmental toxicity of aflatoxin. Aluminosilicates (HSCAS) and bentonite were added to the diet at a level of 0.5% (w/w) and fed to the pregnant rat throughout pregnancy (ie days 0-20). Test animals were fed an aflatoxin-contaminated diet (2.5 mg kg(-1) diet) with or without sorbents during gestation days 6-15. Evaluations of toxicity were performed on day 20. These included maternal (mortality, body weights, feed intake and litter weights), developmental (embryonic resorptions and fetal body weights) and biochemical (ALT, AST and AP) evaluations. Sorbents alone were not toxic and aflatoxin alone resulted in significant maternal and developmental toxicity. Animals treated with phyllosilicate (plus aflatoxin) were comparable to controls following evaluations for resorptions, live fetuses and fetal body weights, as well as biochemical parameters. While bentonite plus aflatoxin resulted in significant reduction in fetal body weight, none of the fetuses from hydrated sodium calcium aluminosilicate or bentonite plus aflatoxin-treated groups had any gross, internal soft tissue or major skeletal malformations.
Molasses, sodium bentonite (montmorillonite clay) and zeolite (crushed clinoptilolite rock) were examined as supplement ingredients to improve the safety margin of urea supplementation in a series of seven experiments. These experiments were designed to provide an understanding of the relationship between urea intake and the influence of the above ingredients on rumen pH and total ammonia concentrations. Rumen fistulated Merino ewes of 35-40 kg live weight were administered various amounts of urea with and without supplement mixes. Rumen parameters were measured at 0, 0.5, 1.0, 1.5, 2.5, 5.0 and 24 h after treatment administration. Acetic acid and sucrose were also tested together with molasses for comparative effects on rumen parameters. In the last experiment, blood pH and total plasma ammonia were also determined. Free ammonia values of rumen liquor were calculated for experiments 2 to 7. In four experiments, molasses at 50, 100 and/or 150 g mixed with urea significantly reduced the normal rapid rise in ruminal pH, total and free ammonia values compared with urea (10 g) only treatments. In two experiments, associated presence or absence of clinical toxicity at various quantities of urea (8 to 25 g) with and without active ingredients confirmed the positive effect of molasses in preventing toxicity at : 0.44 g urea/kg liveweight. The addition of molasses reduced the increase in ruminal pH by up to 0.5 pH units and absolute values were consistently below pH 7.0. Sucrose (100 g) and acetic acid (800 ml of 1 M) had the same and greater effect, respectively, compared with molasses (150 g) when added with urea (10 g) on ruminal pH and total and free ammonia changes over five hours post treatment. The partly hydrated urea/bentonite mix (approx 1:1 bentonite:water ratio) was associated with a delay in the increases in ruminal pH and free ammonia concentrations. Bentonite mixes, in either fully hydrated or fully dehydrated states, and zeolite mixes resulted in no significant effects. With reference to previous reports, the results support the positive role of a stable acid pH in the rumen for ensuring safe urea supplementation.
...Ingestion of large quantities of clay substances, such as bentonite, can result in gastrointestinal binding of essential electrolytes and possible obstruction. ...
/Investigators/ gave subplantar injections of 0.05 mL of a 5% solution of Bentonite to male Wistar rats. The rats either received both hind paw injections at an interval of 24 hr or their left paw was injected with Bentonite and their right paw injected with 0.05 mL of a 10% solution of Kaolin. The injection was of Kaolin. Subcutaneous Bentonite granulomas were produced on the left side, both dorsally and ventrally. Simultaneously Kaolin granulomas were produced on the right side analogous to the Bentonite injection. Sodium salicylate and prednisone suppressed the Bentonite edema during the first 24 hr. The presence of mononuclear cells was confirmed.
/Investigators/ administered a single dose of 40 mg of Bentonite suspended in 1 mL of physiological saline containing 40,000 IU of crystalline penicillin intratracheally to male CFY rats. The Bentonite's composition consisted of 73% Montmorillonite, 18% cristobalite, 3% quartz, 3% feldspar, and 3% other minerals. Particle sizes were <2 um. The control group received 1 mL of physiological saline containing 40,000 IU of crystalline penicillin. Animals were killed 12, 24, 48, or 72 hr or 90 days after exposure. Body and lung weight of the rats were measured. The right lung was fixed and sectioned for microscopic examination. The lipids and phospholipids were analyzed in the left lung. The body weights of the rats were moderately decreased and the lung weight increased 72 hr after Bentonite exposure. After 90 days, the lung weight was only slightly greater than that of the control animals. Upon microscopic examination at 12 hr, Bentonite exposure had resulted in a nonspecific inflammation of mostly neutrophils with perivascular edema, alveolitis, and incipient bronchopneumonia. A small number of macrophages and lymphocytes were detected. Dust particles were observed in the leukocytes and macrophages or extracellularly in the alveoli. After the 24th hr, bronchopneumonia was present after coalescence of the inflammatory foci; the pneumonia then became necrotizing and desquamative. Necrotic neutrophilic leukocytes and eosinophil leukocytes were observed. The reticular network collapsed between the 48th and 72nd hr. Exposure after 90 days included dust storage foci filled with large foamy cells with pale cytoplasm. Closely packed cells with dark cytoplasm and nuclei were located at the periphery. After 12 and 24 hr, the amount of lipids and phospholipids in the lungs was not altered. However, between 48 and 72 hr, the lipid and phospholipid content increase but distribution remained the same. After 90 days the value was the same as seen at 72 hr.
Poor aqueous solubility and the unpleasant taste of aripiprazole (APZ) have been recurring problems, owing to its low bioavailability and low patient tolerance, respectively. Herein, we prepared a nanohybrid system that was based on a bentonite clay material, montmorillonite (MMT), which could both mask the taste and enhance the solubility of APZ (i.e., APZ-MMT). To further improve the efficacy of this taste masking and drug solubility, APZ-MMT was also coated with a cationic polymer, polyvinylacetal diethylamino acetate (AEA). In vitro dissolution tests at neutral pH showed that the amount of drug that was released from the AEA-coated APZ-MMT was greatly suppressed (<1%) for the first 3 min, thus suggesting that AEA-coated APZ-MMT has strong potential for the taste masking of APZ. Notably, in simulated gastric juice at pH 1.2, the total percentage of APZ that was released within the first 2 hr increased up to 95% for AEA-coated APZ-MMT. Furthermore, this in vitro release profile was also similar to that of Abilify(c), a commercially available medication. In vivo experiments by using Sprague-Dawley rats were also performed to compare the pharmacokinetics of AEA-coated APZ-MMT and Abilify(c). AEA-coated APZ-MMT exhibited about 20% higher systemic exposure of APZ and its metabolite, dehydro-APZ, compared with Abilify(c). Therefore, a new MMT-based nanovehicle, which is coated with a cationic polymer, can act as a promising delivery system for both taste masking and for enhancing the bioavailability of APZ.
The present study was designed to investigate the effects of montmorillonite (MMT) on dietary Cd-induced oxidative damage in liver and kidney of carp (Carassius auratus). One hundred eighty carp were randomly divided into four groups and fed with a basal diet, a basal diet supplemented with 0.5% MMT, Cd-comtaminated basal diet (120 mg Cd/kg dry weight) and Cd-contaminated basal diet supplemented with 0.5% MMT, respectively. After 60 days, fish were sacrificed to measure malondialdehyde (MDA) content and antioxidative indices in liver and kidney. The results showed that the exposure of carp to dietary Cd caused decreases in glutathione peroxidase activity, catalase activity, superoxide dismutase activity, glutathione content and total antioxidant capacity level, while MMT supplemented in diet compensated Cd-induced decreases in above antioxidant indices to some extent in liver and kidney. As compared with the control group, increases in MDA content were observed in both measured tissues of carp exposed to dietary Cd, while MDA content decreased in carp exposed to Cd-contaminated basal diet supplemented with MMT in comparison with the Cd-contaminated group. It was suggested that MMT, when co-administered with Cd in diet, could alleviate dietary Cd-induced oxidative damage in liver and kidney of carp.